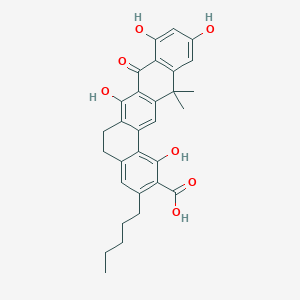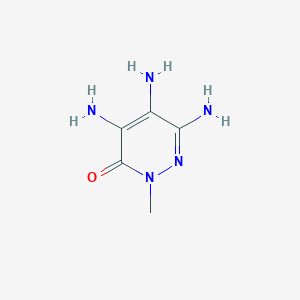
4,5,6-Triamino-2-methylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6-Triamino-2-methylpyridazin-3(2H)-one, also known as TAP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TAP is a derivative of pyridazine, which is a six-membered heterocyclic ring containing two nitrogen atoms and four carbon atoms. TAP has three amino groups attached to the pyridazine ring, making it a triamino compound.
作用機序
The mechanism of action of 4,5,6-Triamino-2-methylpyridazin-3(2H)-one varies depending on its application. In medicine, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has also been shown to inhibit the replication of viruses by interfering with their viral DNA synthesis. In agriculture, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one inhibits the growth of weeds and fungi by disrupting their metabolic pathways, specifically by inhibiting the activity of the enzyme dihydrofolate reductase.
生化学的および生理学的効果
4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been shown to have both biochemical and physiological effects. In medicine, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been found to induce apoptosis in cancer cells and inhibit the replication of viruses. In agriculture, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been found to inhibit the growth of weeds and fungi. 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has also been found to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases. However, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has also been found to have toxic effects on some organisms, such as fish and bacteria, which may limit its use in certain applications.
実験室実験の利点と制限
The advantages of using 4,5,6-Triamino-2-methylpyridazin-3(2H)-one in lab experiments include its low cost, ease of synthesis, and potential applications in various fields. 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been found to be stable under a wide range of conditions, making it suitable for use in different experimental setups. However, the limitations of using 4,5,6-Triamino-2-methylpyridazin-3(2H)-one in lab experiments include its potential toxicity to some organisms and the need for further studies to determine its safety and efficacy in different applications.
将来の方向性
There are several future directions for research on 4,5,6-Triamino-2-methylpyridazin-3(2H)-one. In medicine, further studies are needed to determine the optimal dosage and administration of 4,5,6-Triamino-2-methylpyridazin-3(2H)-one for different types of cancer and viral infections. In agriculture, further studies are needed to determine the efficacy and safety of 4,5,6-Triamino-2-methylpyridazin-3(2H)-one as a herbicide and fungicide. In materials science, further studies are needed to explore the potential applications of 4,5,6-Triamino-2-methylpyridazin-3(2H)-one as a fluorescent probe and as a precursor for the synthesis of other compounds. Overall, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has significant potential for various applications, and further research is needed to fully understand its properties and potential uses.
合成法
The synthesis of 4,5,6-Triamino-2-methylpyridazin-3(2H)-one involves the reaction of 2-methylpyridazine-3-carboxylic acid with hydrazine hydrate in the presence of a catalyst such as sulfuric acid. The reaction proceeds through a series of steps, including the formation of an intermediate hydrazone, which is then oxidized to form 4,5,6-Triamino-2-methylpyridazin-3(2H)-one. The yield of 4,5,6-Triamino-2-methylpyridazin-3(2H)-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reagents.
科学的研究の応用
4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus. In agriculture, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been studied for its potential use as a herbicide and fungicide. It has been found to inhibit the growth of weeds and fungi by disrupting their metabolic pathways. In materials science, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been studied for its potential use as a fluorescent probe and as a precursor for the synthesis of other compounds.
特性
CAS番号 |
132635-22-4 |
|---|---|
製品名 |
4,5,6-Triamino-2-methylpyridazin-3(2H)-one |
分子式 |
C5H9N5O |
分子量 |
155.16 g/mol |
IUPAC名 |
4,5,6-triamino-2-methylpyridazin-3-one |
InChI |
InChI=1S/C5H9N5O/c1-10-5(11)3(7)2(6)4(8)9-10/h6-7H2,1H3,(H2,8,9) |
InChIキー |
OZCUNFVCMWOEDG-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=C(C(=N1)N)N)N |
正規SMILES |
CN1C(=O)C(=C(C(=N1)N)N)N |
同義語 |
3(2H)-Pyridazinone, 4,5,6-triamino-2-methyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



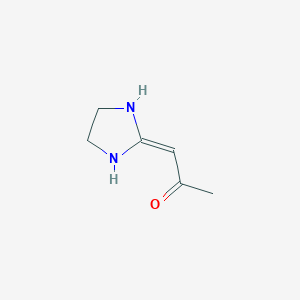
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B144293.png)
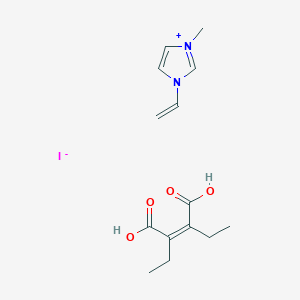
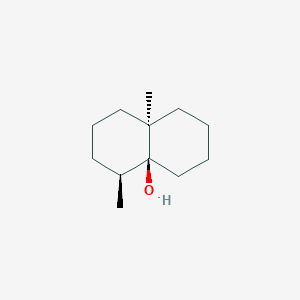

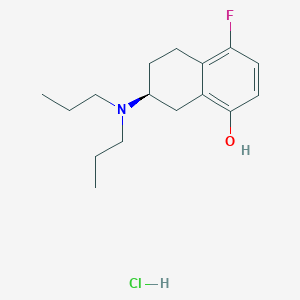
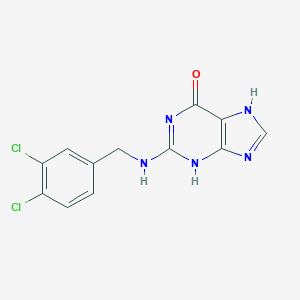
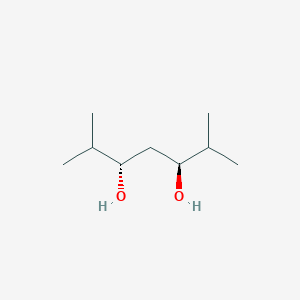
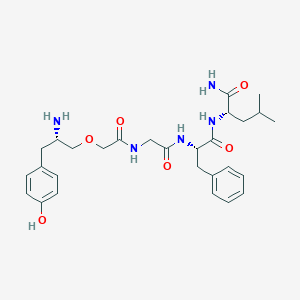
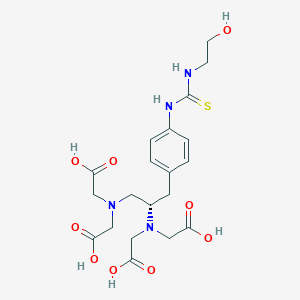
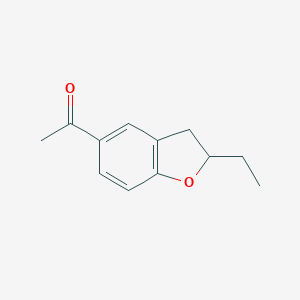

![4-[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid](/img/structure/B144322.png)
